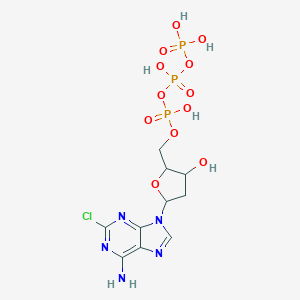

2-Chloro-2'-deoxyadenosine-5'-triphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

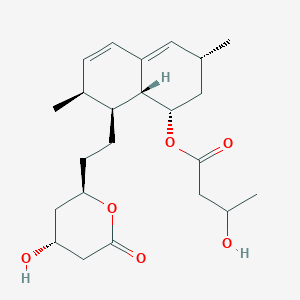

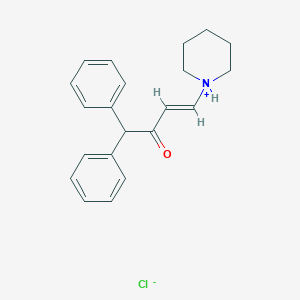

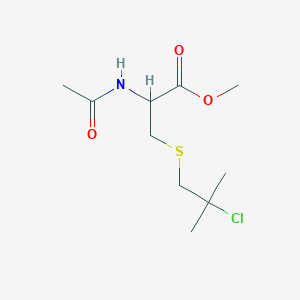

2-Chloro-2'-deoxyadenosine-5'-triphosphate (Cl-dATP) is a modified nucleotide that has been extensively used in scientific research. It is a potent inhibitor of DNA synthesis and can be incorporated into DNA during replication, leading to DNA damage and cell death. Cl-dATP has been used in a variety of applications, including DNA sequencing, mutagenesis studies, and cancer research.

Wissenschaftliche Forschungsanwendungen

Apoptotic Program Induction

2-Chloro-2'-deoxyadenosine 5'-triphosphate (2CdA-5'-triphosphate) demonstrates potential in inducing apoptosis in quiescent lymphocytes. This property makes it a useful drug for treating indolent lymphoproliferative diseases. 2CdA-5'-triphosphate activates caspase-3 in a cell-free system, in collaboration with cytochrome c and Apaf-1, suggesting its role in stimulating the caspase proteolytic cascade and DNA strand break formation. This activity provides an explanation for its potent cytotoxic effects toward nondividing lymphocytes (Leoni et al., 1998).

Inhibition of DNA Synthesis

2CdA-5'-triphosphate (CldATP) acts as a strong inhibitor of ribonucleotide reductase in human lymphoblastic cells, leading to a significant reduction in DNA synthesis. The intracellular concentration of CldATP inhibits DNA synthesis within minutes, indicating its significant impact on intracellular conversion of nucleotides and subsequent DNA synthesis (Griffig et al., 1989).

Activity with Human DNA Polymerases

CldATP, when incorporated into DNA by human polymerases alpha and beta, leads to a decreased rate of chain extension. This effect contributes significantly to the cytotoxicity of chlorodeoxyadenosine and its usefulness as an antileukemic agent. The study quantitatively estimates the concentration of each successive oligonucleotide product, indicating the substantial influence of CldATP on DNA polymerization processes (Chunduru et al., 1993).

Enhancement of Susceptibility to Exonucleases

2-Chloro-2'-deoxyadenosine triphosphate enhances the degradation of duplex DNA by 3'-->5' exonucleases. This property makes it distinct from other base modifications and nucleoside analogs, as it does not inhibit but rather promotes strand degradation, a finding that could have implications for understanding its mode of action in cells (Hentosh & Grippo, 1994).

Biochemical Pharmacology

The biochemical pharmacology of 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine (CAFdA) demonstrates that it undergoes efficient phosphorylation in leukemic cells, with significant retention and efficiency compared to CdA. These observations encourage further clinical studies of CAFdA in lymphoproliferative diseases (Lotfi et al., 1999).

Eigenschaften

CAS-Nummer |

106867-30-5 |

|---|---|

Produktname |

2-Chloro-2'-deoxyadenosine-5'-triphosphate |

Molekularformel |

C10H15ClN5O12P3 |

Molekulargewicht |

525.63 g/mol |

IUPAC-Name |

[[(2R,3S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15ClN5O12P3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t4-,5+,6+/m0/s1 |

InChI-Schlüssel |

PZCJNHCKXRBBNN-UHFFFAOYSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Kanonische SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Synonyme |

2-chloro-2'-deoxyadenosine triphosphate 2-chloro-dATP |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

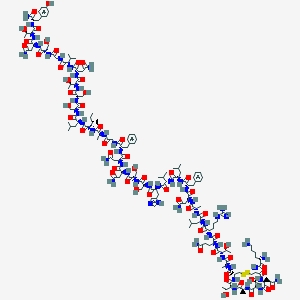

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)

![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)